Phenylacetic-d7 acid

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,2-dideuterio-2-(2,3,4,5,6-pentadeuteriophenyl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8O2/c9-8(10)6-7-4-2-1-3-5-7/h1-5H,6H2,(H,9,10)/i1D,2D,3D,4D,5D,6D2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLJVXDMOQOGPHL-XZJKGWKKSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)CC(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])C(=O)O)[2H])[2H] | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70480052 | |

| Record name | Phenylacetic-d7 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

143.19 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

65538-27-4 | |

| Record name | Phenylacetic-d7 acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70480052 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 65538-27-4 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Introduction: The Role of Isotopic Labeling in Precision Analytics

An In-depth Technical Guide to Phenylacetic-d7 Acid: Properties, Structure, and Application in Quantitative Analysis

In the landscape of modern analytical chemistry, particularly within pharmaceutical and biomedical research, the demand for precision, accuracy, and reliability in quantitative assays is paramount. This compound (PAA-d7) emerges as a critical tool in meeting these demands. As the deuterated analogue of Phenylacetic acid (PAA), a significant endogenous metabolite and pharmaceutical precursor, PAA-d7 serves as an ideal internal standard for mass spectrometry-based quantification.[1][2] Its utility stems from a simple yet powerful principle: it is chemically identical to its unlabeled counterpart, ensuring it behaves identically during sample extraction, derivatization, and chromatographic separation. However, its increased mass, due to the seven deuterium atoms, allows it to be distinctly identified by a mass spectrometer. This co-elution and differential detection strategy effectively mitigates variability from sample matrix effects and extraction inefficiencies, forming the bedrock of high-fidelity quantitative bioanalysis.

This guide provides a comprehensive overview of the chemical properties, structure, and principal applications of this compound, with a focus on its role as an internal standard in liquid chromatography-tandem mass spectrometry (LC-MS/MS) workflows.

Physicochemical Properties and Structural Elucidation

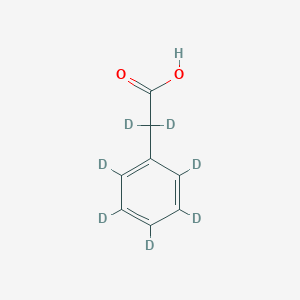

The defining characteristic of this compound is the substitution of seven hydrogen atoms with deuterium, a stable, non-radioactive isotope of hydrogen. Five deuterium atoms are located on the phenyl ring, and two are on the alpha-carbon of the acetic acid side chain.[3][4] This isotopic substitution results in a predictable mass shift without significantly altering the compound's chemical reactivity or physical properties compared to the native Phenylacetic acid.

Data Presentation: Core Chemical Properties

The fundamental properties of this compound are summarized below, with comparative data for its non-labeled analogue, Phenylacetic acid.

| Property | This compound | Phenylacetic Acid (Unlabeled) |

| Chemical Formula | C₈HD₇O₂ (or C₆D₅CD₂CO₂H) | C₈H₈O₂ |

| Molecular Weight | 143.19 g/mol [5][6][7] | 136.15 g/mol [8] |

| CAS Number | 65538-27-4[3] | 103-82-2[8] |

| Appearance | White to off-white solid | White crystalline solid[8][9] |

| Melting Point | 77-79 °C[5][6][7] | 76-78 °C[9] |

| Boiling Point | ~265 °C (lit.)[5][6][7] | 265.5 °C (lit.)[8][9] |

| Density | 1.136 g/mL at 25 °C[5][6][7] | 1.081 g/mL at 25 °C |

| Isotopic Purity | Typically ≥98 atom % D | Not Applicable |

| Synonyms | Benzene-d5-acetic-d2 acid[4] | Benzeneacetic acid, α-Toluic acid[8] |

Mandatory Visualization: Chemical Structure

The structure of this compound, with deuterium atoms explicitly labeled, is crucial for understanding its application.

Caption: Chemical structure of this compound (C₆D₅CD₂CO₂H).

Synthetic Strategies

While detailed, proprietary synthesis routes for this compound are not publicly disclosed, the synthesis logically follows established methods for preparing the unlabeled parent compound, but with deuterated starting materials. The most common industrial synthesis of Phenylacetic acid involves the hydrolysis of benzyl cyanide.[9][10][11]

Conceptual Synthetic Pathway (Hydrolysis Route):

-

Starting Material: Benzyl cyanide-d7 (C₆D₅CD₂CN) would be the logical precursor.

-

Hydrolysis: This deuterated benzyl cyanide is subjected to hydrolysis, typically under strong acidic or basic conditions. For instance, heating with aqueous sulfuric acid cleaves the nitrile (CN) group.[10][11]

-

Mechanism: The reaction proceeds through the formation of a primary amide intermediate (phenylacetamide-d7), which is subsequently hydrolyzed to the carboxylic acid (this compound) and an ammonium salt.

-

Purification: The final product is isolated and purified, often through precipitation and recrystallization, to achieve the high chemical and isotopic purity required for its use as an analytical standard.[12]

The Quintessential Application: An Internal Standard for Quantitative Bioanalysis

The primary and most critical application of this compound is as a Stable Isotope-Labeled Internal Standard (SIL-IS) in quantitative mass spectrometry. This is particularly vital in pharmacokinetic studies, therapeutic drug monitoring, and metabolomics, where Phenylacetic acid levels can be indicative of metabolic status or drug metabolism pathways.[1][2][13] For example, PAA is a metabolite of the drug phenylbutyrate, used to treat urea cycle disorders, making its accurate measurement essential for patient monitoring.[13]

Causality Behind the Experimental Choice: Why PAA-d7 is the Gold Standard

Using a SIL-IS like PAA-d7 is a self-validating system that builds trustworthiness into the analytical method. Here’s why:

-

Correction for Matrix Effects: Biological samples (plasma, urine, tissue) are complex matrices that can suppress or enhance the ionization of an analyte in the mass spectrometer's source. Because PAA-d7 is chemically identical to PAA, it experiences the exact same matrix effects. By measuring the ratio of the analyte to the internal standard, these effects are normalized, leading to a more accurate measurement.

-

Correction for Sample Loss: During multi-step sample preparation (e.g., protein precipitation, liquid-liquid extraction, solid-phase extraction), some amount of the analyte is inevitably lost. PAA-d7, added at the very beginning of the process, is lost at the same rate as the endogenous PAA. The final analyte/internal standard ratio remains constant regardless of the absolute recovery, ensuring precision.

Experimental Protocol: Quantification of Phenylacetic Acid in Human Plasma via LC-MS/MS

This protocol outlines a typical workflow for the precise determination of PAA concentrations in a biological matrix.

1. Preparation of Standards and Reagents:

- Prepare a stock solution of Phenylacetic acid (the analyte) and this compound (the internal standard) in methanol at 1 mg/mL.

- Create a series of calibration standards by spiking blank human plasma with varying known concentrations of PAA.

- Prepare a working internal standard solution by diluting the PAA-d7 stock solution to a fixed concentration (e.g., 100 ng/mL) in methanol.

2. Sample Preparation (Protein Precipitation):

- To 100 µL of plasma sample (calibrator, quality control, or unknown), add 20 µL of the PAA-d7 working internal standard solution. Vortex briefly.

- Add 300 µL of ice-cold acetonitrile to precipitate plasma proteins.

- Vortex vigorously for 1 minute to ensure thorough mixing and protein denaturation.

- Centrifuge the mixture at high speed (e.g., 14,000 rpm) for 10 minutes at 4 °C to pellet the precipitated proteins.

- Carefully transfer the supernatant to a new microcentrifuge tube or a 96-well plate.

- Evaporate the supernatant to dryness under a gentle stream of nitrogen.

- Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 water:acetonitrile with 0.1% formic acid) for LC-MS/MS analysis.

3. LC-MS/MS Analysis:

- Liquid Chromatography (LC): Inject the reconstituted sample onto a C18 reverse-phase column. Use a gradient elution to separate PAA from other matrix components.

- Mass Spectrometry (MS): Perform detection using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI-) mode.[1]

- Multiple Reaction Monitoring (MRM): Monitor the specific precursor-to-product ion transitions for both the analyte and the internal standard.

- PAA Transition: m/z 135.1 → 91.1 (corresponding to [M-H]⁻ → [M-H-CO₂]⁻)

- PAA-d7 Transition: m/z 142.1 → 98.1 (corresponding to [M-H]⁻ → [M-H-CO₂]⁻)

4. Data Processing and Quantification:

- Integrate the peak areas for both the PAA and PAA-d7 MRM transitions.

- Calculate the Peak Area Ratio (PAR) = (Peak Area of PAA) / (Peak Area of PAA-d7).

- Construct a calibration curve by plotting the PAR of the calibration standards against their known concentrations.

- Determine the concentration of PAA in the unknown samples by interpolating their PAR values from the calibration curve.

Mandatory Visualization: Bioanalytical Workflow

Caption: Workflow for quantitative analysis of PAA using PAA-d7.

Conclusion: An Indispensable Tool for Modern Science

This compound represents more than just a deuterated molecule; it is an enabling tool for achieving the highest standards of analytical rigor. Its role as an internal standard is fundamental to the development and validation of robust quantitative assays that are essential in drug development, clinical diagnostics, and metabolic research. By providing a reliable means to correct for analytical variability, PAA-d7 ensures that the data generated are both accurate and precise, underpinning the integrity of scientific discovery and its translation into practical applications. For any researcher tasked with quantifying Phenylacetic acid, its deuterated counterpart is not merely a convenience but a necessity for producing trustworthy and defensible results.

References

-

Title: Phenylacetic acid - Wikipedia Source: Wikipedia URL: [Link]

-

Title: this compound - CHEMICAL POINT Source: CHEMICAL POINT URL: [Link]

-

Title: this compound - CHEMICAL POINT Source: CHEMICAL POINT URL: [Link]

-

Title: this compound - CHEMICAL POINT Source: CHEMICAL POINT URL: [Link]

-

Title: Phenylacetic acid metabolism in land plants: novel pathways and metabolites Source: bioRxiv URL: [Link]

-

Title: Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution Source: ResearchGate URL: [Link]

-

Title: Phenylacetic Acid | C8H8O2 | CID 999 - PubChem Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: PHENYLACETIC ACID - Organic Syntheses Procedure Source: Organic Syntheses URL: [Link]

-

Title: Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed Source: PubMed, National Library of Medicine URL: [Link]

-

Title: Synthesis of Phenylacetic Acid - Erowid Source: Erowid URL: [Link]

-

Title: this compound | C8H8O2 | CID 12198008 - PubChem Source: PubChem, National Center for Biotechnology Information URL: [Link]

-

Title: One-Step Formation of Pharmaceuticals Having a Phenylacetic Acid Core Using Water Microdroplets | Journal of the American Chemical Society Source: Journal of the American Chemical Society URL: [Link]

-

Title: Phenylacetic acid metabolism in land plants: novel pathways and metabolites | Journal of Experimental Botany | Oxford Academic Source: Journal of Experimental Botany, Oxford Academic URL: [Link]

-

Title: Phenylacetic acid derivatives as hPPAR agonists - PubMed Source: PubMed, National Library of Medicine URL: [Link]

-

Title: NAGAI SYNTHESIS.HOW TO MAKE PHENYLACETIC ACID. - YouTube Source: YouTube URL: [Link]

-

Title: (PDF) An improved method for the synthesis of phenylacetic acid derivatives via carbonylation Source: ResearchGate URL: [Link]

-

Title: Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood - PubMed Source: PubMed, National Library of Medicine URL: [Link]

-

Title: Optimization of phenylacetic acid derivatives for CRTH2 and DP selective antagonism Source: PubMed, National Library of Medicine URL: [Link]

-

Title: Phenylacetic acid metabolism in land plants: novel pathways and metabolites - bioRxiv Source: bioRxiv URL: [Link]

-

Title: PHENYLACETIC ACID - precisionFDA Source: precisionFDA URL: [Link]

Sources

- 1. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. This compound | C8H8O2 | CID 12198008 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound D 98atom 65538-27-4 [sigmaaldrich.com]

- 5. chemicalpoint.eu [chemicalpoint.eu]

- 6. chemicalpoint.eu [chemicalpoint.eu]

- 7. chemicalpoint.eu [chemicalpoint.eu]

- 8. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 9. nbinno.com [nbinno.com]

- 10. Organic Syntheses Procedure [orgsyn.org]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. Synthesis of Phenylacetic Acid [erowid.org]

- 13. researchgate.net [researchgate.net]

The Unseen Workhorse: A Technical Guide to Phenylacetic-d7 Acid in Quantitative Research

This guide provides an in-depth exploration of Phenylacetic-d7 acid (PAA-d7), a deuterated analogue of Phenylacetic acid (PAA). Primarily aimed at researchers, scientists, and professionals in drug development, this document will elucidate the critical role of PAA-d7 as an internal standard in quantitative mass spectrometry. We will delve into the theoretical underpinnings of its application, provide detailed experimental protocols, and explore its use in diverse research fields, including pharmacology, clinical diagnostics, and neurobiology.

The Imperative for Precision: Understanding Phenylacetic Acid and the Need for a Deuterated Standard

Phenylacetic acid is a molecule of significant biological interest. It is a key metabolite of phenylalanine and phenylethylamine, and its levels can be indicative of metabolic function and certain disease states[1][2]. PAA is recognized as a uremic toxin, accumulating in patients with chronic kidney disease, and has been implicated in neurological disorders[3]. Furthermore, it is the primary active metabolite of the drug phenylbutyrate, which is used to treat urea cycle disorders[4]. Given its involvement in such critical biological processes, the accurate quantification of PAA in complex biological matrices like plasma, urine, and cerebrospinal fluid is paramount.

However, quantitative analysis using techniques like liquid chromatography-mass spectrometry (LC-MS) is susceptible to variations in sample preparation, instrument response, and matrix effects. To counteract these variables and ensure the accuracy and reproducibility of results, a robust internal standard is essential. This is where this compound comes to the forefront.

PAA-d7 is an isotopically labeled version of PAA where seven hydrogen atoms have been replaced with deuterium. This substitution makes it chemically almost identical to the native PAA, meaning it behaves similarly during extraction, chromatography, and ionization. However, its increased mass allows it to be distinguished from the endogenous PAA by a mass spectrometer. This unique characteristic makes PAA-d7 the "gold standard" internal standard for PAA quantification via the Isotope Dilution Mass Spectrometry (IDMS) technique[5][6].

Table 1: Physicochemical Properties of Phenylacetic Acid and this compound

| Property | Phenylacetic Acid | This compound | Reference(s) |

| Molecular Formula | C₈H₈O₂ | C₈HD₇O₂ | [1] |

| Molar Mass | 136.15 g/mol | 143.19 g/mol | [1] |

| Appearance | White to yellowish crystalline solid | Solid | [7] |

| Melting Point | 76-78°C | 77-79 °C | [7] |

| Boiling Point | 265°C | 265 °C | [7] |

| Solubility | Slightly soluble in water; soluble in organic solvents | Not explicitly stated, but expected to be very similar to PAA | [7] |

The Core Methodology: Isotope Dilution Mass Spectrometry (IDMS)

The fundamental principle of IDMS is the addition of a known quantity of an isotopically labeled standard (in this case, PAA-d7) to a sample containing an unknown quantity of the native analyte (PAA) before any sample processing. Because the labeled standard and the native analyte are chemically identical, any loss of analyte during sample preparation will be accompanied by a proportional loss of the labeled standard.

The mass spectrometer measures the ratio of the signal from the native analyte to the signal from the isotopically labeled standard. This ratio is then used to calculate the precise concentration of the analyte in the original sample, effectively canceling out any variations introduced during the analytical workflow.

Caption: The principle of Isotope Dilution Mass Spectrometry (IDMS) using PAA-d7.

Practical Application: A Step-by-Step Guide to PAA Quantification

This section provides a generalized, yet detailed, protocol for the quantification of PAA in human plasma using PAA-d7 as an internal standard. This protocol is a synthesis of methodologies described in the scientific literature and should be adapted and validated for specific laboratory conditions[3][4].

Materials and Reagents

-

Phenylacetic acid (analytical standard)

-

This compound (internal standard)

-

Acetonitrile (LC-MS grade)

-

Methanol (LC-MS grade)

-

Formic acid (LC-MS grade)

-

Ultrapure water

-

Human plasma (blank)

Preparation of Stock and Working Solutions

-

Stock Solutions (1 mg/mL): Accurately weigh and dissolve PAA and PAA-d7 in methanol to prepare individual stock solutions.

-

Working Standard Solutions: Serially dilute the PAA stock solution with a 50:50 mixture of methanol and water to prepare a series of working standard solutions for the calibration curve.

-

Internal Standard Working Solution: Dilute the PAA-d7 stock solution with the same diluent to a final concentration appropriate for spiking all samples (e.g., 100 ng/mL).

Sample Preparation: Protein Precipitation

-

Sample Aliquoting: Pipette 100 µL of plasma samples, calibration standards, and quality control samples into microcentrifuge tubes.

-

Internal Standard Spiking: Add a small, precise volume (e.g., 10 µL) of the PAA-d7 internal standard working solution to each tube (except for blank matrix samples used to assess interference).

-

Protein Precipitation: Add 300 µL of cold acetonitrile to each tube.

-

Vortexing: Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

-

Centrifugation: Centrifuge the tubes at high speed (e.g., 14,000 rpm) for 10 minutes at 4°C.

-

Supernatant Transfer: Carefully transfer the supernatant to a new set of tubes or a 96-well plate for LC-MS/MS analysis.

Caption: A typical sample preparation workflow for PAA analysis in plasma.

LC-MS/MS Instrumentation and Conditions

The following are typical starting conditions that should be optimized for the specific instrumentation used.

Table 2: Suggested LC-MS/MS Parameters for PAA Analysis

| Parameter | Suggested Condition | Rationale |

| Liquid Chromatography | ||

| Column | C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm) | Provides good retention and separation for small organic acids like PAA. |

| Mobile Phase A | 0.1% Formic acid in water | Acidification improves peak shape and ionization efficiency in positive ion mode. |

| Mobile Phase B | 0.1% Formic acid in acetonitrile | Organic solvent for gradient elution. |

| Gradient | Start with a low percentage of B, ramp up to elute PAA, then re-equilibrate. | Allows for separation from early-eluting matrix components and efficient elution of the analyte. |

| Flow Rate | 0.3 - 0.5 mL/min | Appropriate for the column dimensions. |

| Column Temperature | 40°C | Improves peak shape and reduces viscosity. |

| Injection Volume | 5 - 10 µL | |

| Mass Spectrometry | ||

| Ionization Mode | Electrospray Ionization (ESI), Negative Ion Mode | PAA has a carboxylic acid group that readily deprotonates to form a negative ion.[3] |

| MS/MS Mode | Multiple Reaction Monitoring (MRM) | Provides high selectivity and sensitivity by monitoring specific precursor-to-product ion transitions. |

| MRM Transition (PAA) | e.g., m/z 135 -> 91 | Precursor ion [M-H]⁻ and a characteristic fragment ion. |

| MRM Transition (PAA-d7) | e.g., m/z 142 -> 98 | Precursor ion [M-H]⁻ and a corresponding fragment ion for the deuterated standard. |

Data Analysis and Quantification

-

Peak Integration: Integrate the peak areas for the specific MRM transitions of PAA and PAA-d7.

-

Ratio Calculation: Calculate the peak area ratio of PAA to PAA-d7 for each sample, calibrator, and QC.

-

Calibration Curve: Generate a calibration curve by plotting the peak area ratio against the known concentrations of the PAA calibrators. A linear regression with a 1/x or 1/x² weighting is typically used.

-

Concentration Determination: Determine the concentration of PAA in the unknown samples by interpolating their peak area ratios from the calibration curve.

Diverse Research Applications of this compound

The utility of PAA-d7 as an internal standard extends across several key areas of biomedical and environmental research.

Pharmacokinetics and Drug Metabolism

A primary application of PAA-d7 is in the study of drugs that are metabolized to PAA. For example, in the investigation of phenylbutyrate, PAA-d7 is used to accurately quantify the formation of its active metabolite, PAA, in various tissues and biofluids[3]. This is crucial for understanding the drug's efficacy, distribution, and elimination.

Clinical Diagnostics and Disease Monitoring

-

Urea Cycle Disorders and Phenylketonuria (PKU): PAA is a key biomarker in certain inborn errors of metabolism. Accurate monitoring of PAA levels in patients with these conditions is essential for managing their diet and treatment[2][4]. PAA-d7 enables the required precision for this clinical application.

-

Uremia: As a uremic toxin, elevated levels of PAA are observed in patients with chronic kidney disease. Research into the pathological effects of PAA in uremia relies on accurate quantification, facilitated by the use of PAA-d7[3].

Neurobiology and Neurological Disorders

PAA can cross the blood-brain barrier, and altered levels have been observed in the cerebrospinal fluid (CSF) of patients with certain neurological conditions[8][9]. The use of PAA-d7 allows for the sensitive and accurate measurement of PAA in CSF, aiding research into its potential role as a neuromodulator or biomarker in diseases like schizophrenia and depression[9].

Environmental and Food Science

PAA can be a metabolic byproduct of certain environmental pollutants. Its quantification in environmental samples, such as water, can be important for monitoring pollution and bioremediation processes. While less documented, the principles of using PAA-d7 as an internal standard are directly applicable to these matrices[10].

Method Validation and Quality Control: Ensuring Trustworthy Data

The use of PAA-d7 is a cornerstone of a robust analytical method, but the entire method must be rigorously validated to ensure its performance is suitable for its intended purpose. Key validation parameters, in line with regulatory guidelines from bodies like the FDA, include:

-

Specificity and Selectivity: Ensuring that no other components in the matrix interfere with the detection of PAA or PAA-d7.

-

Accuracy: The closeness of the measured concentration to the true value.

-

Precision: The degree of agreement among individual measurements when the procedure is applied repeatedly to multiple samplings from a homogeneous sample.

-

Linearity and Range: The concentration range over which the method is accurate, precise, and linear.

-

Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

-

Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte and internal standard.

-

Stability: The stability of PAA in the biological matrix under different storage and processing conditions.

Conclusion: A Vital Tool for Quantitative Science

This compound is more than just a deuterated molecule; it is a critical enabler of high-quality, reproducible research across a multitude of scientific disciplines. Its role as an internal standard in isotope dilution mass spectrometry provides the analytical robustness necessary to confidently measure Phenylacetic acid in complex biological and environmental samples. By understanding the principles behind its use and implementing well-validated analytical methods, researchers can generate data of the highest integrity, paving the way for new discoveries in medicine, diagnostics, and environmental science.

References

-

Marahatta, A., Bhandary, B., Lee, M. R., Kim, D. S., Lee, Y. C., Kim, S. R., Kim, H. R., & Chae, H. J. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Journal of Chromatography B, 903, 118-125. [Link]

-

Monostori, P., Klinke, G., Laryea, M. D., Grote, V., Mzagloul, F., & Hoffmann, G. F. (2010). Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. Journal of mass spectrometry : JMS, 45(8), 906–914. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 999, Phenylacetic acid. Retrieved from [Link].

- BenchChem (2025). Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers. Retrieved from a hypothetical BenchChem technical note.

-

Organic Syntheses (n.d.). Phenylacetic acid. Organic Syntheses, Coll. Vol. 1, p.436 (1941); Vol. 2, p.75 (1922). Retrieved from [Link].

-

Yoshida, H., Katagiri, D., Kiuchi, Y., & Takano, Y. (1995). Direct determination of free phenylacetic acid in human plasma and urine by column-switching high performance liquid chromatography with fluorescence detection. Journal of chromatography. B, Biomedical applications, 668(2), 235–241. [Link]

-

National Center for Biotechnology Information (n.d.). PubChem Compound Summary for CID 12198008, this compound. Retrieved from [Link].

-

Fellows, L. E., King, G. S., Pettit, B. R., Goodwin, B. L., & Sandler, M. (1978). Measurement of phenylacetic acid in cerebrospinal fluid and plasma using combined gas chromatography/electron capture chemical ionization mass spectrometry. Biomedical mass spectrometry, 5(8), 508–511. [Link]

-

Wang, C., Du, Y., Gong, W., & Chen, X. (2011). Study on urinary metabolic profile of phenylketonuria by micellar electrokinetic capillary chromatography with dual electrochemical detection. Journal of chromatography. B, Analytical technologies in the biomedical and life sciences, 879(22), 2147–2152. [Link]

-

IsoLife (n.d.). Internal Standards in metabolomics. Retrieved from [Link].

-

Scaini, G., de Oliveira, M. R., Ferreira, G. K., Streck, E. L., & Quevedo, J. (2012). Effects of phenylalanine (Phe), phenylacetic acid (PAA), phenyllactic acid (PLA), phenylpyruvic acid (PPA) and L-carnitine (L-car) on viability of cultured glial cells. Metabolic brain disease, 27(1), 69–75. [Link]

- Kawabata, M., Kobayashi, K., & Shohmori, T. (1986). Determination of phenylacetic acid in cerebrospinal fluid by gas chromatography-mass spectrometry. Acta medica Okayama, 40(5), 251–258.

- Google Patents (n.d.).

- Sandler, M., Ruthven, C. R., Goodwin, B. L., & Coppen, A. (1979). Raised cerebrospinal fluid phenylacetic acid concentration: preliminary support for the phenylethylamine hypothesis of schizophrenia?. Communications in psychopharmacology, 3(4), 223–230.

- Matalon, R., Michals, K., & Gleason, T. (2000). Metabolism of Carnitine in Phenylacetic Acid-Treated Rats and in Patients with Phenylketonuria. Biochimica et Biophysica Acta (BBA) - Molecular Basis of Disease, 1501(2-3), 200-210.

- Gray, N., Adesina-Georgiadis, K., Chekmeneva, E., Tounta, V., Tzimou, A., Lygkas, N., ... & Theodoridis, G. (2020). Assessment of human plasma and urine sample preparation for reproducible and high-throughput UHPLC-MS clinical metabolic phenotyping. Analyst, 145(15), 5039-5050.

- Andrade, F., Vitoria, I., Martín-Hernández, E., & Aldámiz-Echevarría, L. (2019). Quantification of urinary derivatives of Phenylbutyric and Benzoic acids by LC-MS/MS as treatment compliance biomarkers in Urea Cycle disorders. Journal of Pharmaceutical and Biomedical Analysis, 174, 467-473.

- Nagai Synthesis (2023, March 10). HOW TO MAKE PHENYLACETIC ACID. [Video]. YouTube.

- van Spronsen, F. J., van der Goot, E. H., van Rijn, M., Hoeksma, M., & Reijngoud, D. J. (2024). Longitudinal Dietary Intake Data in Patients with Phenylketonuria from Europe: The Impact of Age and Phenylketonuria Severity. Metabolites, 14(9), 567.

- Jones, P. M., & Bennett, M. J. (2010). Urine Organic Acid Analysis for Inherited Metabolic Disease Using Gas Chromatography-Mass Spectrometry. In Clinical Applications of Mass Spectrometry. Humana Press.

- Kałużna-Czaplińska, J., Gajos, K., & Błaszczyk, K. (2024). Amino Acid Profile Alterations in Phenylketonuria: Implications for Clinical Practice. Metabolites, 14(7), 397.

-

IROA Technologies (n.d.). Internal Standards for Metabolomics. Retrieved from [Link].

- Hawlitschek, D., Press, G., Hartmann, U., Gerner, S. T., & Schellhaas, S. (2023). Quantification of Bile Acids in Cerebrospinal Fluid: Results of an Observational Trial. Metabolites, 13(11), 1143.

- Côté, J., & Ayotte, C. (2015). Accuracy Investigation of Phthalate Metabolite Standards. Journal of analytical toxicology, 39(8), 648–656.

- Scent.vn (n.d.). Phenylacetic Acid (CAS 103-82-2): Odor profile, Properties, & IFRA compliance.

- Davis, B. A., & Durden, D. A. (1981). Gas-liquid chromatographic determination of total phenylacetic acid in urine. Clinical chemistry, 27(9), 1599–1602.

- Patsnap (2025). Phenylacetic Acid: Properties, Synthesis, and Industrial Uses.

-

International Programme on Chemical Safety (n.d.). ICSC 1260 - PHENYLACETIC ACID. Retrieved from [Link].

Sources

- 1. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Study on urinary metabolic profile of phenylketonuria by micellar electrokinetic capillary chromatography with dual electrochemical detection--potential clinical application in fast diagnosis of phenylketonuria - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Internal Standards in metabolomics - IsoLife [isolife.nl]

- 6. iroatech.com [iroatech.com]

- 7. Phenylacetic Acid: Properties, Synthesis, and Industrial Uses [eureka.patsnap.com]

- 8. scispace.com [scispace.com]

- 9. researchgate.net [researchgate.net]

- 10. CN108426964A - A kind of method that LC-MS detects phenylacetic acid content in water - Google Patents [patents.google.com]

An In-depth Technical Guide to Phenylacetic-d7 Acid for Advanced Research Applications

This guide provides an in-depth exploration of Phenylacetic-d7 acid, a crucial analytical tool for researchers, scientists, and professionals in drug development. We will delve into its fundamental properties, synthesis, and critical applications, with a focus on providing practical, field-proven insights.

Core Characteristics of this compound

This compound is a deuterated form of phenylacetic acid, where seven hydrogen atoms have been replaced by their heavier isotope, deuterium. This isotopic labeling makes it an invaluable internal standard for quantitative analysis, particularly in mass spectrometry-based assays.

Physicochemical and Structural Data

| Property | Value | Source(s) |

| CAS Number | 65538-27-4 | [1][2][3] |

| Molecular Formula | C₈HD₇O₂ | [2] |

| Linear Formula | C₆D₅CD₂CO₂H | [1] |

| Molecular Weight | 143.19 g/mol | [1][2][3][4][5] |

| Appearance | Solid | [1] |

| Melting Point | 77-79 °C | [1][2] |

| Boiling Point | 265 °C | [1][2] |

| Density | 1.136 g/mL at 25 °C | [1][2] |

| Isotopic Purity | Typically ≥98 atom % D | [1] |

Synthesis of this compound

The synthesis of this compound typically involves the hydrolysis of a deuterated benzyl cyanide precursor. This method is favored for its reliability and high yield. The key to producing the deuterated analog is the use of deuterated starting materials.

A common synthetic route is the acid-catalyzed hydrolysis of benzyl-d7 cyanide. The causality behind this choice of reaction is the straightforward and well-documented mechanism for converting nitriles to carboxylic acids.

Generalized Synthetic Workflow

Caption: Synthetic pathway for this compound.

The Critical Role of this compound in Quantitative Analysis

The primary and most critical application of this compound is its use as an internal standard in quantitative mass spectrometry.[6][7][8] This is particularly relevant in bioanalytical assays for the determination of endogenous phenylacetic acid or for tracking the metabolism of drugs that produce phenylacetic acid as a metabolite.

Why Use a Deuterated Internal Standard?

An ideal internal standard should behave as similarly as possible to the analyte of interest throughout the entire analytical procedure, including sample extraction, derivatization, and ionization, but be distinguishable by the detector. This compound fulfills these criteria for the quantification of unlabeled phenylacetic acid:

-

Co-elution: It has nearly identical chromatographic retention times to the unlabeled analyte, ensuring that both are subjected to the same matrix effects at the point of ionization.

-

Similar Ionization Efficiency: Its chemical properties are almost identical, leading to a comparable response in the mass spectrometer's ion source.

-

Mass Differentiation: It is easily distinguished from the unlabeled analyte by its higher mass (M+7).[1]

This approach corrects for variations in sample preparation and instrumental drift, leading to highly accurate and precise quantification.[9]

Experimental Protocol: Quantification of Phenylacetic Acid in Human Plasma using LC-MS/MS

This section provides a detailed methodology for the use of this compound as an internal standard for the quantification of Phenylacetic acid in a biological matrix.

Materials and Reagents

-

Phenylacetic acid (analyte)

-

This compound (internal standard)

-

Human plasma (matrix)

-

Acetonitrile (protein precipitation solvent)

-

Formic acid (mobile phase modifier)

-

Ultrapure water

-

LC-MS/MS system with electrospray ionization (ESI) source

Sample Preparation Workflow

Caption: Workflow for plasma sample preparation.

LC-MS/MS Analysis

-

Chromatographic Column: A C18 reverse-phase column is typically used.

-

Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile with 0.1% formic acid.

-

Ionization Mode: Negative Electrospray Ionization (ESI-).

-

Detection: Multiple Reaction Monitoring (MRM).

-

Phenylacetic acid transition: Q1 (m/z 135.1) -> Q3 (m/z 91.1)

-

This compound transition: Q1 (m/z 142.1) -> Q3 (m/z 97.1)

-

The quantification is performed by calculating the peak area ratio of the analyte to the internal standard and comparing this to a calibration curve prepared in the same biological matrix.

Safety and Handling

Based on the safety data for its non-deuterated counterpart, Phenylacetic acid, appropriate safety precautions should be taken.

-

Hazards: Causes serious eye irritation.[5]

-

Precautions:

Conclusion

This compound is an indispensable tool in modern analytical chemistry and drug development. Its properties as a stable isotope-labeled internal standard allow for the development of robust, accurate, and reproducible quantitative methods for its unlabeled analogue in complex biological matrices. Understanding its synthesis, properties, and the principles behind its application is crucial for any researcher or scientist working in this field.

References

-

Chemical Point. (n.d.). This compound. Retrieved from [Link]

-

PubChem. (n.d.). This compound. National Center for Biotechnology Information. Retrieved from [Link]

-

Chemical Point. (n.d.). This compound. Retrieved from [Link]

-

PubMed. (n.d.). Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood. Retrieved from [Link]

-

CPAChem. (2023). Safety data sheet: Phenylacetic acid. Retrieved from [Link]

- Marahatta, A., Bhandary, B., Lee, M. R., Kim, D. S., Lee, Y. C., Kim, S. R., Kim, H. R., & Chae, H. J. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution.

-

ResearchGate. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution. Retrieved from [Link]

-

Organic Syntheses. (n.d.). Phenylacetic acid. Retrieved from [Link]

-

Wikipedia. (n.d.). Phenylacetic acid. Retrieved from [Link]

-

Erowid. (n.d.). Synthesis of Phenylacetic Acid. Retrieved from [Link]

-

PubChem. (n.d.). Phenylacetic Acid. National Center for Biotechnology Information. Retrieved from [Link]

-

Journal of the American Chemical Society. (2023). One-Step Formation of Pharmaceuticals Having a Phenylacetic Acid Core Using Water Microdroplets. Retrieved from [Link]

-

PubMed. (2012). Optimization of phenylacetic acid derivatives for CRTH2 and DP selective antagonism. Retrieved from [Link]

-

SCION Instruments. (n.d.). The Role of Internal Standards In Mass Spectrometry. Retrieved from [Link]

-

ResearchGate. (2010). Erratum to: Simultaneous LC-MS/MS determination of phenylbutyrate, phenylacetate, benzoate and their corresponding metabolites phenylacetylglutamine and hippurate in blood and urine. Retrieved from [Link]

Sources

- 1. 苯乙酸-d7 98 atom % D | Sigma-Aldrich [sigmaaldrich.com]

- 2. Organic Syntheses Procedure [orgsyn.org]

- 3. Phenylacetic acid - Wikipedia [en.wikipedia.org]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. cdn.caymanchem.com [cdn.caymanchem.com]

- 6. Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. The Role of Internal Standards In Mass Spectrometry | SCION Instruments [scioninstruments.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

Synthesis and Isotopic Purity of Phenylacetic-d7 Acid: A Guide for Researchers

An In-depth Technical Guide for Drug Development Professionals

Abstract

The strategic incorporation of deuterium into active pharmaceutical ingredients (APIs) represents a significant advancement in drug development, primarily through the modulation of metabolic pathways via the kinetic isotope effect (KIE).[1] Phenylacetic-d7 acid (PAA-d7), a deuterated analogue of phenylacetic acid, serves as a critical internal standard in pharmacokinetic studies and as a building block for more complex deuterated molecules.[2][3] This guide provides a comprehensive technical overview of a robust synthetic methodology for this compound, detailing the underlying chemical principles, a step-by-step experimental protocol, and rigorous analytical techniques for the determination of its isotopic purity.

Introduction: The Deuterium Advantage in Pharmacology

Deuterium, a stable, non-radioactive isotope of hydrogen, possesses a neutron in addition to a proton, nearly doubling its mass. When a carbon-hydrogen (C-H) bond in a drug molecule is replaced with a carbon-deuterium (C-D) bond, the bond's vibrational energy is lowered, making it significantly stronger and more difficult to break. If the cleavage of this C-H bond is a rate-determining step in the drug's metabolism, its deuteration can substantially slow down the metabolic process.[1] This phenomenon, known as the kinetic isotope effect, can lead to improved pharmacokinetic profiles, such as longer half-life, increased drug exposure, and potentially reduced formation of toxic metabolites.[1]

Phenylacetic acid is a key structural motif in many biologically active compounds and a known metabolite.[4][5] The synthesis of its fully deuterated analogue, this compound (C₆D₅CD₂CO₂H), which involves deuteration at all five positions on the aromatic ring and both benzylic positions, presents a unique synthetic challenge. This document provides a field-proven approach to its synthesis and characterization.

Core Synthetic Strategy: Transition Metal-Catalyzed Hydrogen Isotope Exchange (HIE)

The selective and efficient incorporation of deuterium into aromatic and benzylic positions is most effectively achieved through transition metal-catalyzed Hydrogen Isotope Exchange (HIE).[1][6] This methodology is superior to harsh acid-catalyzed methods, which often require high temperatures and strong acids, leading to potential side reactions.[7][8]

Causality Behind the Methodological Choice:

-

Catalyst System: Platinum-on-carbon (Pt/C) is an exceptionally effective catalyst for H-D exchange on aromatic ring systems.[9] Unlike palladium catalysts, which can preferentially exchange aliphatic hydrogens, platinum catalysts show higher selectivity for aromatic positions under certain conditions.[9] The use of a heterogeneous catalyst like Pt/C simplifies post-reaction purification, as the catalyst can be easily removed by filtration.

-

Deuterium Source: Deuterium oxide (D₂O) is the most practical and cost-effective source of deuterium for this large-scale exchange reaction.

-

Reaction Conditions: The HIE reaction is an equilibrium-driven process. To achieve a high degree of deuteration (>98 atom % D), elevated temperatures are necessary to provide the activation energy for C-H bond cleavage and subsequent C-D bond formation. A sealed, high-pressure vessel is required to maintain the D₂O in the liquid phase at temperatures above its boiling point and to ensure a closed system, preventing the loss of the expensive deuterated solvent.

Visualizing the Synthetic Workflow

The overall process from starting material to purified product is outlined below.

Caption: High-level workflow for the synthesis of this compound.

Detailed Experimental Protocol: Synthesis of this compound

This protocol is a representative method and should be adapted and optimized based on available laboratory equipment and safety protocols. All work should be performed in a well-ventilated fume hood.

Reagents and Equipment:

-

Phenylacetic Acid (≥99% purity)

-

5% Platinum on Carbon (Pt/C), preferably dry

-

Deuterium Oxide (D₂O, 99.8 atom % D or higher)

-

High-pressure glass reactor or stainless-steel autoclave rated for >10 atm and >150 °C

-

Magnetic stirrer with heating mantle or oil bath

-

Standard laboratory glassware for filtration and recrystallization

-

Celite® or a similar filter aid

-

Vacuum filtration apparatus

Procedure:

-

Reactor Charging: In a suitable high-pressure reactor vessel, place Phenylacetic Acid (1.0 eq). Add 5% Pt/C catalyst (0.1 eq by weight). Carefully add D₂O (sufficient to fully dissolve/suspend the substrate at reaction temperature, typically 10-20 mL per gram of substrate).

-

Reaction Setup: Seal the reactor according to the manufacturer's instructions. Begin vigorous stirring.

-

Heating and Reaction: Heat the reactor to 120-150 °C. The internal pressure will rise due to the vapor pressure of D₂O at this temperature. Maintain the temperature and stirring for 24 to 48 hours. The reaction progress can be monitored by taking small aliquots (if the reactor allows) and analyzing them by ¹H NMR to observe the disappearance of proton signals.

-

Cool-down and Catalyst Removal: After the reaction period, cool the reactor to room temperature. Carefully vent any residual pressure. Open the reactor and dilute the dark slurry with a small amount of additional D₂O or an appropriate solvent like methanol-d4.

-

Filtration: Set up a vacuum filtration apparatus with a pad of Celite® over the filter paper to prevent the fine Pt/C catalyst from passing through. Filter the reaction mixture and wash the catalyst thoroughly with several small portions of the same solvent.

-

Isolation: Combine the filtrate and washings. Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude this compound.

-

Purification: The crude product, which may be a waxy or off-white solid, can be purified by recrystallization. Dissolving the solid in a minimal amount of boiling D₂O and allowing it to cool slowly will yield purified crystals of this compound. The crystals are then collected by vacuum filtration and dried under high vacuum.

Isotopic Purity Analysis: A Self-Validating System

Characterizing a deuterated compound requires confirming not only its chemical purity but also its isotopic purity.[10] This involves determining the extent and location of deuterium incorporation.[11] A multi-technique approach using Mass Spectrometry and NMR spectroscopy is essential for a complete and trustworthy analysis.[10][11]

Key Definitions: [12]

-

Isotopic Enrichment: The percentage of deuterium at a specific labeled position.

-

Isotopic Purity (Atom % D): The average percentage of deuterium across all labeled positions in the molecule.

-

Species Abundance: The percentage of the total molecular population that has a specific isotopic composition (e.g., the percentage of molecules that are fully d7).

High-Resolution Mass Spectrometry (HRMS)

Electrospray Ionization High-Resolution Mass Spectrometry (ESI-HRMS) is a powerful tool for determining the distribution of different isotopologues (d₀, d₁, d₂, etc.).[13][14] By analyzing the relative abundances of the H/D isotopolog ions, one can calculate the overall isotopic purity.[13][14]

Experimental Data (Illustrative):

| Isotopologue | Mass Shift | Expected m/z (M-H)⁻ | Relative Abundance (%) |

| PAA-d4 | M+4 | 139.08 | 0.5 |

| PAA-d5 | M+5 | 140.09 | 2.5 |

| PAA-d6 | M+6 | 141.09 | 15.0 |

| PAA-d7 | M+7 | 142.10 | 82.0 |

Isotopic Purity Calculation: The isotopic purity (atom % D) is calculated as a weighted average of the deuterium content in each species. From the table above, this would demonstrate a high but not perfect level of deuteration, which is typical.[12]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR is indispensable for confirming the positions of deuteration and providing an independent measure of isotopic purity.[10][11]

-

¹H NMR Spectroscopy: This is the most direct method to assess deuteration. The spectrum of a highly deuterated sample will show a dramatic reduction or complete absence of signals corresponding to the protonated positions. For PAA-d7, the aromatic signals (typically ~7.3 ppm) and the methylene singlet (~3.6 ppm) should be reduced to baseline noise.[15][16] The percentage of deuterium incorporation at a specific site can be calculated by comparing the integration of the residual proton signal to an internal standard.

-

²H NMR (Deuterium NMR): This technique directly observes the deuterium nuclei, confirming that the deuterium is located at the expected aromatic and benzylic positions.

-

¹³C NMR Spectroscopy: Carbon atoms bonded to deuterium exhibit characteristic splitting patterns (due to C-D coupling) and isotopic shifts compared to carbons bonded to hydrogen, providing further structural confirmation.

Visualizing the Analytical Workflow

Caption: Workflow for the analytical characterization of this compound.

Conclusion

The synthesis of this compound with high isotopic purity is a critical capability for modern pharmaceutical development. The transition metal-catalyzed Hydrogen Isotope Exchange method described herein offers a robust and efficient route to this valuable compound. Trustworthiness in the final product is guaranteed not just by the synthesis itself, but by a rigorous, multi-pronged analytical approach combining mass spectrometry and NMR spectroscopy. This self-validating system ensures that researchers and drug development professionals can be confident in the isotopic integrity of their materials, a non-negotiable requirement for regulatory submission and for obtaining precise, reproducible data in metabolic and pharmacokinetic studies.

References

- Development of Flow Synthesis Method for Deuterated Arom

- Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry.PubMed.

- Rapid characterization of isotopic purity of deuterium‐labeled organic compounds and monitoring of hydrogen–deuterium exchange reaction using electrospray ionization‐high‐resolution mass spectrometry.

- A Technical Guide to the Synthesis of Deuterated Aromatic Compounds for Pharmaceutical Research.Benchchem.

- Method for preparing deuterated aromatic compounds.

- Beyond Purity: Characterizing the Isotopologue Profile of a Deuter

- Aromatic H/D Exchange Reaction Catalyzed by Groups 5 and 6 Metal Chlorides.Google Cloud.

- Analytical Characterization of Deuterated Compounds: Combining NMR, GC-MS, and LC-MS Techniques.

- A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR.Analytical Methods (RSC Publishing).

- Meta‐deuteration of phenylacetic acids 2. Experiments were conducted...

- Aromatic ring favorable and efficient H–D exchange reaction c

- Hydrogen-deuterium exchange of aromatic amines and amides using deuter

-

Palladium-catalyzed directed synthesis of ortho -deuterated phenylacetic acid and analogues. Organic & Biomolecular Chemistry (RSC Publishing).[Link]

- Deuteration of phenylacetic acid derivatives.

-

phenylacetic acid. Organic Syntheses Procedure.[Link]

- Synthesis of Functionalized Phenylacetic Acids: A Detailed Guide for Researchers.Benchchem.

-

1H NMR Spectrum (1D, D2O, experimental) (HMDB0000209). Human Metabolome Database.[Link]

- Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution.PubMed.

-

Phenylacetic Acid. PubChem.[Link]

- Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution.

- 1H NMR (CDCl3, 300 MHz) of phenylacetic acid.

- Method for recovering and purifying phenylacetic acid.

- A kind of method that LC-MS detects phenylacetic acid content in water.

- Removal of Phenylacetic Acid

Sources

- 1. pdf.benchchem.com [pdf.benchchem.com]

- 2. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Phenylacetic Acid | C8H8O2 | CID 999 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

- 7. KR101538534B1 - Method for preparing deuterated aromatic compounds - Google Patents [patents.google.com]

- 8. Hydrogen-deuterium exchange of aromatic amines and amides using deuterated trifluoroacetic acid - PMC [pmc.ncbi.nlm.nih.gov]

- 9. researchgate.net [researchgate.net]

- 10. resolvemass.ca [resolvemass.ca]

- 11. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 12. isotope.com [isotope.com]

- 13. Rapid characterization of isotopic purity of deuterium-labeled organic compounds and monitoring of hydrogen-deuterium exchange reaction using electrospray ionization-high-resolution mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. hmdb.ca [hmdb.ca]

- 16. researchgate.net [researchgate.net]

Decoding the Certificate of Analysis: A Technical Guide to Phenylacetic-d7 Acid for Researchers and Drug Development Professionals

In the landscape of modern pharmaceutical research and development, the precision of quantitative analysis is paramount. Stable isotope-labeled internal standards are the bedrock of this precision, and among them, Phenylacetic-d7 acid (PAA-d7) serves as a critical tool, particularly in pharmacokinetic and metabolism studies.[1][2] This guide provides an in-depth exploration of the Certificate of Analysis (CofA) for this compound, moving beyond a simple presentation of specifications to a detailed explanation of the analytical methodologies and the scientific rationale that underpins them. Understanding the nuances of a CofA is not merely a quality control check; it is a fundamental aspect of ensuring the integrity and reproducibility of your experimental data.[3]

The Critical Role of this compound in Bioanalysis

Phenylacetic acid is a metabolite of significant interest in various biological and clinical contexts, including its potential role as a marker for depressive disorders.[4][5] In such studies, accurate quantification is essential. This compound, with its seven deuterium atoms replacing hydrogen on the phenyl ring and the alpha-carbon, is an ideal internal standard for mass spectrometry-based quantification.[1][2] Its chemical behavior is nearly identical to the endogenous, non-labeled Phenylacetic acid, allowing it to co-elute during chromatographic separation and experience similar ionization effects in the mass spectrometer. However, its increased mass (M+7) allows for clear differentiation from the analyte of interest, enabling robust and accurate quantification by correcting for variations in sample preparation and instrument response.[6][7]

Anatomy of a this compound Certificate of Analysis

A Certificate of Analysis for a high-purity reference standard like this compound is a document attesting to its quality and is based on a battery of validated analytical tests.[8][9] We will now dissect the key components of a typical CofA, explaining the "why" and "how" behind each test.

Table 1: Typical Specifications for this compound

| Test | Specification | Analytical Method |

| Identity | Conforms to Structure | ¹H NMR, Mass Spec |

| Chemical Purity | ≥98.0% | HPLC (UV Detection) |

| Isotopic Purity | ≥98 atom % D | Mass Spectrometry (MS) |

| Residual Solvents | Meets USP <467> Limits | GC-HS/MS |

| Appearance | White to Off-White Solid | Visual Inspection |

| Melting Point | 77-79 °C (lit.) | Melting Point Apparatus |

These are example specifications and may vary between suppliers.[10]

Identity Confirmation: The Foundation of a Reliable Standard

The first and most crucial parameter on any CofA is the confirmation of the compound's identity. It is essential to verify that the material is indeed this compound. This is typically achieved through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS).

¹H NMR Spectroscopy: A Window into Molecular Structure

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the hydrogen atoms in a molecule. For this compound, the ¹H NMR spectrum is expected to show a significant reduction or absence of signals corresponding to the phenyl ring and the alpha-carbon protons when compared to the spectrum of unlabeled Phenylacetic acid.[11] The primary signal of interest would be the carboxylic acid proton, which is typically a broad singlet. The absence of signals in the aromatic region (around 7.2-7.4 ppm) and at the alpha-carbon position (around 3.6 ppm) provides strong evidence for successful deuteration.[12][13]

Mass Spectrometry: Confirming Molecular Weight

Mass spectrometry measures the mass-to-charge ratio of ions. For this compound (C₆D₅CD₂CO₂H), the expected molecular weight is approximately 143.19 g/mol .[10] High-resolution mass spectrometry (HRMS) can confirm this with high accuracy, providing further confidence in the material's identity. The mass spectrum will also be used to determine the isotopic enrichment, as discussed later.

Caption: Workflow for confirming the identity of this compound.

Purity Assessment: Quantifying the Unwanted

Chemical purity is a critical parameter that ensures that the standard is free from other organic molecules that could interfere with the analysis. High-Performance Liquid Chromatography (HPLC) is the gold standard for this determination.

The Principle of HPLC for Purity Analysis

HPLC separates components of a mixture based on their differential partitioning between a stationary phase (the column) and a mobile phase (the solvent).[14] For Phenylacetic acid and its deuterated analog, a reverse-phase HPLC method is commonly employed. In this setup, the stationary phase is nonpolar (e.g., C18), and the mobile phase is a more polar mixture, typically of water and an organic solvent like acetonitrile, often with a small amount of acid (e.g., formic or phosphoric acid) to ensure the carboxylic acid group remains protonated for better peak shape.[14]

Experimental Protocol: HPLC Purity Determination

-

Column: Ascentis® C18, 15 cm x 4.6 mm, 5 µm particles or equivalent.

-

Mobile Phase: A gradient or isocratic mixture of acetonitrile and water with 0.1% formic acid. A typical starting condition could be 75:25 water:acetonitrile.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 35 °C.

-

Detection: UV absorbance at 215 nm.

-

Injection Volume: 5 µL.

-

Sample Preparation: The this compound is accurately weighed and dissolved in the mobile phase to a known concentration (e.g., 50 µg/mL).

-

Analysis: The sample is injected, and the resulting chromatogram is recorded. The area of the main peak (this compound) is compared to the total area of all peaks detected. The purity is calculated as:

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100%

The validation of this analytical method is crucial and involves demonstrating its accuracy, precision, specificity, linearity, and range according to guidelines such as those from the International Council for Harmonisation (ICH).[8][15]

Isotopic Purity: The Essence of a Deuterated Standard

For a deuterated internal standard, isotopic purity (or isotopic enrichment) is arguably the most important specification. It defines the percentage of molecules that contain the desired number of deuterium atoms. This is critical because the presence of unlabeled or partially labeled species can interfere with the quantification of the analyte.

Understanding Isotopic Enrichment vs. Species Abundance

It's important to distinguish between isotopic enrichment and species abundance.[16][17]

-

Isotopic Enrichment: Refers to the percentage of a specific atomic position that is occupied by the heavy isotope (in this case, deuterium). An enrichment of 98 atom % D means that for any given labeled position, there is a 98% probability of finding a deuterium atom.[16]

-

Species Abundance: Refers to the percentage of molecules that have a specific isotopic composition. For a molecule with multiple deuterium atoms, the species abundance of the fully deuterated molecule (d7) will be slightly lower than the isotopic enrichment due to the statistical probability of having one or more positions occupied by hydrogen.[17]

Determination by Mass Spectrometry

Mass spectrometry is the definitive technique for determining isotopic enrichment.[18][19] By analyzing the isotopic cluster of the molecular ion, the relative abundance of the d7, d6, d5, etc., species can be determined.

Caption: Workflow for determining the isotopic purity of this compound via MS.

Experimental Protocol: Isotopic Enrichment by LC-MS

-

Instrumentation: A high-resolution mass spectrometer (e.g., Q-TOF or Orbitrap) coupled with an HPLC system.

-

Chromatography: A simple isocratic or rapid gradient elution is sufficient to introduce a clean sample into the mass spectrometer.

-

Mass Spectrometry:

-

Data Analysis:

-

The mass spectrum corresponding to the chromatographic peak of this compound is extracted.

-

The intensities of the ion peaks for each isotopologue (d0 to d7) are measured.

-

The isotopic enrichment is calculated based on the relative intensities of these peaks, often using specialized software or established algorithms that account for the natural abundance of isotopes like ¹³C.[19][20]

-

A high isotopic purity (e.g., ≥98 atom % D) ensures a minimal contribution from the d0 isotopologue of the internal standard at the mass channel of the analyte, which is crucial for accurate quantification at low concentrations.

Conclusion: The CofA as a Guarantee of Quality

As a Senior Application Scientist, I emphasize that a Certificate of Analysis is more than a formality; it is a detailed scientific report that validates the suitability of a reference standard for its intended purpose. For this compound, the CofA provides confidence in its identity, chemical purity, and, most critically, its isotopic purity. By understanding the rigorous analytical techniques and the scientific principles behind the data presented, researchers and drug development professionals can ensure the reliability of their bioanalytical methods, the integrity of their data, and the ultimate success of their studies. Always demand a comprehensive CofA and understand the story it tells about the critical reagents in your laboratory.

References

- Vertex AI Search. (n.d.). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.

- Pharmuni. (n.d.). Validating Analytical Methods in Pharmaceuticals.

- YouTube. (2024). Analytical Method Validation Tips and Tricks in the Pharmaceutical Industry.

- Unknown Source. (2023). Analytical method validation: are your analytical methods suitable for intended use?

- ec-undp. (n.d.). Validation Of Analytical Methods For Pharmaceutical Analysis.

- Sigma-Aldrich. (n.d.). This compound D 98atom 65538-27-4.

- SIELC Technologies. (n.d.). Separation of Phenylacetic acid on Newcrom R1 HPLC column.

- LGC Standards. (n.d.). This compound | TRC-P319187-1G.

- Sigma-Aldrich. (n.d.). HPLC Analysis of Phenylacetic Acid on Ascentis® C18.

- PubMed. (1985). A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders.

- Benchchem. (n.d.). A Comparative Guide to HPLC Purification of Compounds Synthesized with Phenylacetyl Chloride.

- Analytical Methods (RSC Publishing). (n.d.). A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR.

- Isotope.com. (n.d.). Isotopic Enrichment and Species Abundance.

- Cambridge Isotope Laboratories, Inc. (n.d.). Enrichment.

- The Royal Society of Chemistry. (n.d.). Supporting Information Metal-Free, Catalytic Regioselective Oxidative Conversion of Vinylarenes: A Mild Approach to Phenylacetic Acid Derivatives.

- ResearchGate. (2025). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution.

- PubMed. (2012). Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution.

- Unknown Source. (n.d.). Navigating the Regulatory Landscape: USP and EP Standards in Drug Development.

- National Institute of Standards and Technology. (2012). Isotope Enrichment Calculator | NIST.

- PubMed. (n.d.). Determination of the enrichment of isotopically labelled molecules by mass spectrometry.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, D2O, experimental) (HMDB0000209).

- US Pharmacopeia. (n.d.). USP Reference Standards.

- ResearchGate. (n.d.). 1H NMR (CDCl3, 300 MHz) of phenylacetic acid.

- PubMed. (n.d.). Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood.

- Google Patents. (n.d.). CN103232338A - Preparation method of phenylacetic acid.

- Google Patents. (n.d.). A kind of method that LC-MS detects phenylacetic acid content in water.

- Human Metabolome Database. (n.d.). 1H NMR Spectrum (1D, 500 MHz, H2O, experimental) (HMDB0000821).

- BMRB. (n.d.). bmse000220 Phenylacetic Acid.

- Otto Chemie Pvt. Ltd. (n.d.). Phenyl acetic acid, 99%, COA, Certificate of Analysis, 103-82-2, P 1585.

- Alpha Chemika. (n.d.). Certificate of Analysis.

- US Pharmacopeia. (n.d.). General Chapters: <11> USP REFERENCE STANDARDS.

- PubMed. (1979). [Express method of determining phenylacetic acid in the culture broth during the biosynthesis of benzylpenicillin].

- MDPI. (n.d.). Qualitative and Quantitative Mass Spectrometry Approaches for the Analysis of Phenolic Compounds in Complex Natural Matrices.

- PerfumersWorld. (n.d.). Documents.

- US Pharmacopeia. (n.d.). Use & Storage of Reference Standards.

- Unknown Source. (2017). Analytical Methodology for Characterization of Reactive Starting Materials and Intermediates Commonly Used in the Synthesis of Small Molecule Pharmaceuticals.

- NIH. (n.d.). The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies.

- US Pharmacopeia. (2011). <11> USP REFERENCE STANDARDS.

- International Journal of Pharmaceutical and Bio Medical Science. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article.

- ResearchGate. (2022). Internal Standard an Important Analyte Use in Drug Analysis by Liquid Chromatography Mass Spectrometry- An Article.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Determination of phenylbutyric acid and its metabolite phenylacetic acid in different tissues of mouse by liquid chromatography with tandem mass spectrometry and its application in drug tissue distribution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV | Pharmaguideline [pharmaguideline.com]

- 4. A high-pressure liquid chromatographic method for plasma phenylacetic acid, a putative marker for depressive disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Gas chromatographic--mass spectrometric determination of phenylacetic acid in human blood - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. The Conduct of Drug Metabolism Studies Considered Good Practice (I): Analytical Systems and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. Validating Analytical Methods in Pharmaceuticals [pharmuni.com]

- 9. reagents.alfa-chemistry.com [reagents.alfa-chemistry.com]

- 10. This compound D 98atom 65538-27-4 [sigmaaldrich.com]

- 11. researchgate.net [researchgate.net]

- 12. rsc.org [rsc.org]

- 13. hmdb.ca [hmdb.ca]

- 14. Separation of Phenylacetic acid on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 15. qbdgroup.com [qbdgroup.com]

- 16. ukisotope.com [ukisotope.com]

- 17. isotope.com [isotope.com]

- 18. A strategy for evaluation of isotopic enrichment and structural integrity of deuterium labelled compounds by using HR-MS and NMR - Analytical Methods (RSC Publishing) [pubs.rsc.org]

- 19. Determination of the enrichment of isotopically labelled molecules by mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. Isotope Enrichment Calculator | NIST [nist.gov]

Introduction: The Subtle Power of Deuterium in Modern Drug Discovery

An In-Depth Technical Guide to the Safe Handling of Deuterated Phenylacetic Acid

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern medicinal chemistry and drug development, the strategic substitution of hydrogen with its stable, heavier isotope, deuterium, represents a significant advancement in optimizing drug candidates. This technique, known as deuteration, can profoundly alter a molecule's metabolic profile, often leading to improved pharmacokinetics, enhanced safety, and a more favorable therapeutic window.[1] Deuterated phenylacetic acid is a prime example of a deuterated building block used in the synthesis of complex drug candidates and as a tool for mechanistic studies.[2][3]

The underlying principle of this approach is the kinetic isotope effect (KIE).[] The carbon-deuterium (C-D) bond is inherently stronger and more stable than the carbon-hydrogen (C-H) bond.[5] Consequently, enzymatic processes that involve the cleavage of this bond, a common step in drug metabolism, occur at a slower rate.[6] This can decrease the rate of drug metabolism, reduce the formation of potentially toxic metabolites, and prolong the drug's half-life in the body.[][7]

However, the unique benefits of deuterated compounds do not exempt them from rigorous safety and handling protocols. While toxicological profiles are often improved, the intrinsic biological activity of the molecule generally remains unchanged.[] Therefore, it is imperative to handle deuterated phenylacetic acid with a level of caution equivalent to, or greater than, its non-deuterated counterpart, especially given that comprehensive toxicological data for many deuterated compounds is not as extensive. This guide provides a self-validating framework for the safe handling, storage, and use of deuterated phenylacetic acid, grounded in established safety principles and an expert understanding of its chemical nature.

Section 1: The Kinetic Isotope Effect: A Mechanistic Overview

The rationale for using deuterated compounds is rooted in the kinetic isotope effect (KIE). Understanding this principle is crucial for appreciating both the utility and the potential hazards of deuterated phenylacetic acid. When a C-H bond is replaced by a C-D bond at a site of metabolic activity (a "soft spot"), the higher activation energy required to cleave the C-D bond can significantly slow down the metabolic reaction rate.[6]

This can manifest in several ways:

-

Reduced Systemic Clearance: A slower metabolism rate can lead to a longer drug half-life, potentially allowing for less frequent dosing.[7]

-

Metabolic Shunting: By blocking one metabolic pathway, the drug may be metabolized through alternative, potentially safer pathways. This can reduce the formation of reactive or toxic metabolites.[1]

-

Increased Efficacy: By maintaining therapeutic concentrations for longer, the overall efficacy of the drug may be enhanced.[6]

Caption: The Kinetic Isotope Effect (KIE) slows the metabolic cleavage of the C-D bond compared to the C-H bond.

Section 2: Hazard Identification and Physicochemical Properties

A thorough risk assessment begins with understanding the substance's intrinsic properties and hazards. As specific, comprehensive safety data for deuterated phenylacetic acid is less common than for its parent compound, a conservative approach dictates adopting the safety precautions associated with non-deuterated phenylacetic acid.

Physicochemical Data Comparison

| Property | Phenylacetic acid-α,α-d₂ | Phenylacetic Acid (Parent Compound) | Reference(s) |

| Appearance | Solid | White solid / crystals | [8][9] |

| CAS Number | 1076-07-9 | 103-82-2 | [8] |

| Molecular Formula | C₆H₅CD₂CO₂H | C₈H₈O₂ | [8] |

| Molecular Weight | 138.16 g/mol | 136.15 g/mol | [8] |

| Melting Point | 76-78 °C | 76-77 °C | [8] |

| Boiling Point | Not specified | 265.5 °C | [8] |

| Solubility | Not specified | Slightly soluble in water (1.5 g/100 mL) | [8][10] |

GHS Hazard Identification (Based on Phenylacetic Acid)